molecular formula C24H24N2O3 B3554358 N-[4-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)phenyl]-2-furamide

N-[4-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)phenyl]-2-furamide

Cat. No. B3554358
M. Wt: 388.5 g/mol
InChI Key: JCWXJAOQGTWKNM-UHFFFAOYSA-N
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Description

“N-[4-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)phenyl]-2-furamide” is a complex organic compound. It contains a furamide group (a furan ring attached to an amide group), a phenyl group (a benzene ring), and a cyclopentyl group (a cyclopentane ring). The presence of these groups could give this compound interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furamide, phenyl, and cyclopentyl groups would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the amide group could make it reactive towards both acids and bases. The phenyl and cyclopentyl groups might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the overall charge distribution .

Safety and Hazards

As with any chemical compound, handling “N-[4-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)phenyl]-2-furamide” would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazard information .

Future Directions

The study and application of “N-[4-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)phenyl]-2-furamide” could be a potential area of research in organic chemistry or medicinal chemistry. Its unique structure could make it interesting for the development of new materials or drugs .

properties

IUPAC Name

N-[4-[(1-phenylcyclopentyl)methylcarbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c27-22(25-17-24(14-4-5-15-24)19-7-2-1-3-8-19)18-10-12-20(13-11-18)26-23(28)21-9-6-16-29-21/h1-3,6-13,16H,4-5,14-15,17H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWXJAOQGTWKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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